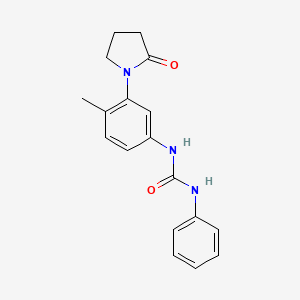

1-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea

Description

1-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea is a urea derivative characterized by a phenylurea backbone substituted with a methyl group at the 4-position and a 2-oxopyrrolidinyl moiety at the 3-position of the phenyl ring. The 2-oxopyrrolidinyl group introduces a lactam ring, which may enhance hydrogen-bonding interactions and influence pharmacokinetic properties such as solubility and metabolic stability.

Propriétés

IUPAC Name |

1-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-13-9-10-15(12-16(13)21-11-5-8-17(21)22)20-18(23)19-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZROTYBZBYDNPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea typically involves the reaction of 4-methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Applications De Recherche Scientifique

1-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Urea Derivatives

Key Observations:

Biological Activity :

- Thiadiazole-containing ureas () exhibit potent anticonvulsant activity, with ED₅₀ values significantly lower than standard references. The dichlorobenzyl and fluorophenyl groups likely enhance target binding and bioavailability.

- The target compound’s 2-oxopyrrolidinyl group may mimic the lactam-mediated interactions seen in bioactive molecules, though specific activity data are lacking.

Substituent Effects: Electron-Withdrawing Groups: Cyanophenyl derivatives () show moderate yields (79.8%) and lower molecular weights, which may favor solubility but reduce metabolic stability. Heterocyclic Moieties: Thiazolyl-substituted ureas () exhibit lower yields (~54%), suggesting synthetic challenges with chloromethyl-thiazole integration.

Synthetic Efficiency :

Activité Biologique

1-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea, a compound with significant potential in medicinal chemistry, has been studied for its biological activities. This article aims to explore its pharmacological effects, mechanisms of action, and relevant case studies, while providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of 1-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea is characterized by the presence of a urea functional group and a pyrrolidine moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N2O2 |

| Molecular Weight | 302.38 g/mol |

| IUPAC Name | 1-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea |

| Solubility | Soluble in DMSO and ethanol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has shown to modulate enzyme activity and receptor binding, which are critical for its pharmacological effects.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

- Receptor Interaction : Binding to certain receptors can trigger signaling pathways that promote apoptosis in malignant cells.

Biological Activity Studies

Several studies have assessed the biological activity of 1-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea, particularly focusing on its antiproliferative effects against various cancer cell lines.

Antiproliferative Activity

A key study evaluated the compound’s efficacy against human cancer cell lines such as MCF7 (breast cancer), HT-29 (colon cancer), and M21 (melanoma). The results indicated that:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.5 | Induction of apoptosis |

| HT-29 | 8.0 | Cell cycle arrest |

| M21 | 15.0 | Inhibition of migration |

Note : IC50 represents the concentration required to inhibit cell growth by 50%.

Case Studies

- Study on MCF7 Cells : In a controlled experiment, treatment with the compound at varying concentrations resulted in significant apoptosis as measured by flow cytometry. The study highlighted the compound's potential as an anticancer agent.

- In Vivo Studies : Further investigations in animal models demonstrated that administration of the compound led to a marked reduction in tumor size compared to control groups, indicating its effectiveness in vivo.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of this urea derivative requires controlled conditions for cyclization and coupling steps. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions for pyrrolidinone ring formation .

- Temperature : Maintain 60–80°C during urea bond formation to avoid side reactions like hydrolysis .

- Catalysts : Use coupling agents (e.g., EDC/HOBt) to improve efficiency in phenylurea linkage formation .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product with >95% purity. Confirm purity via HPLC with reference standards (e.g., Ph. Eur. impurity guidelines) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR : - and -NMR confirm the pyrrolidinone ring (δ ~2.5–3.5 ppm for methylene protons) and urea NH signals (δ ~6.5–7.5 ppm) .

- FT-IR : Urea carbonyl stretching at ~1640–1680 cm and pyrrolidinone C=O at ~1720 cm .

- LC-MS : High-resolution MS validates molecular weight (e.g., ESI+ for [M+H]), while reverse-phase HPLC (C18 column, acetonitrile/water) monitors purity .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays to screen for kinase targets (e.g., JAK/STAT pathways) due to structural similarity to known urea-based kinase inhibitors .

- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

Advanced Research Questions

Q. How can molecular docking simulations and enzyme kinetics elucidate the compound’s mechanism of action?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding between urea NH and kinase hinge regions (e.g., DFG motif) .

- Enzyme kinetics : Perform Michaelis-Menten assays with varying ATP concentrations to determine inhibition type (competitive/non-competitive) .

- Mutagenesis studies : Validate docking predictions by mutating key residues (e.g., gatekeeper mutations) and measuring IC shifts .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Replicate experimental conditions : Standardize assays (e.g., cell passage number, serum concentration) to minimize variability .

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, adjusting for covariates like solvent/DMSO concentration .

- Orthogonal validation : Cross-verify results using alternate methods (e.g., SPR for binding affinity if fluorescence assays show discrepancies) .

Q. What strategies optimize structure-activity relationship (SAR) studies for enhanced bioactivity?

Methodological Answer:

- Scaffold modification : Synthesize analogs with substituents on the phenyl ring (e.g., electron-withdrawing groups at the 4-position) to assess impact on kinase selectivity .

- Bioisosteric replacement : Replace the pyrrolidinone ring with morpholine or piperidine derivatives to improve solubility while retaining activity .

- Pharmacokinetic profiling : Use Caco-2 cell monolayers to predict intestinal absorption and microsomal stability assays (e.g., human liver microsomes) for metabolic liability assessment .

Q. How can advanced crystallography and computational modeling aid in polymorph characterization?

Methodological Answer:

- X-ray crystallography : Resolve crystal structures to identify dominant polymorphs and hydrogen-bonding networks (e.g., urea···carbonyl interactions) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict thermodynamic stability of polymorphs .

- PXRD : Compare experimental and simulated diffraction patterns to confirm phase purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.